molecular formula C11H8FNO4 B13596806 5-(4-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylic Acid

5-(4-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylic Acid

Cat. No.: B13596806
M. Wt: 237.18 g/mol
InChI Key: SNALMKXUNAXMBI-UHFFFAOYSA-N
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Description

5-(4-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylic acid is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a fluoro and methoxy group attached to the phenyl ring, which is further connected to the isoxazole ring and a carboxylic acid group.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluoro and methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 5-(4-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylic acid is unique due to the presence of both fluoro and methoxy groups on the phenyl ring.

Properties

Molecular Formula

C11H8FNO4

Molecular Weight

237.18 g/mol

IUPAC Name

5-(4-fluoro-2-methoxyphenyl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C11H8FNO4/c1-16-9-4-6(12)2-3-7(9)10-5-8(11(14)15)13-17-10/h2-5H,1H3,(H,14,15)

InChI Key

SNALMKXUNAXMBI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=CC(=NO2)C(=O)O

Origin of Product

United States

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